

# Atmospheric Oxidation of 1,2,3-Trimethylbenzene by OH Radicals: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,3-Trimethylbenzene

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## Introduction

**1,2,3-Trimethylbenzene**, also known as hemimellitene, is an aromatic hydrocarbon and a significant volatile organic compound (VOC) found in the atmosphere.<sup>[1]</sup> Its presence in the environment is primarily due to its use in industrial applications and its occurrence in petroleum products.<sup>[2]</sup> The atmospheric fate of **1,2,3-trimethylbenzene** is predominantly determined by its reaction with hydroxyl (OH) radicals, a process that plays a crucial role in the formation of tropospheric ozone and secondary organic aerosols (SOA).<sup>[3][4]</sup> Understanding the intricate mechanisms of this oxidation process is vital for accurately modeling air quality and assessing the environmental impact of this compound. This guide provides a comprehensive overview of the atmospheric oxidation of **1,2,3-trimethylbenzene** by OH radicals, focusing on reaction mechanisms, product formation, quantitative data, and experimental methodologies.

## Reaction Initiation and Mechanisms

The atmospheric degradation of **1,2,3-trimethylbenzene** is primarily initiated by OH radicals, with two main reaction pathways: OH addition to the aromatic ring and H-atom abstraction from one of the methyl groups.

- **OH Addition:** This is the dominant pathway, where the OH radical adds to the aromatic ring to form a **1,2,3-trimethylbenzene-OH** adduct.[\[1\]](#) This adduct is unstable and reacts further.
- **H-atom Abstraction:** This is a minor channel in the overall reaction.[\[3\]](#)[\[5\]](#) The OH radical abstracts a hydrogen atom from a methyl group, leading to the formation of a dimethylbenzyl radical and a water molecule.

Following the initial OH addition, the resulting adduct reacts with molecular oxygen (O<sub>2</sub>), leading to the formation of a peroxy radical. This peroxy radical can then undergo a series of complex reactions, including cyclization to form a bicyclic peroxy radical.[\[6\]](#)[\[7\]](#) The subsequent reactions of this bicyclic radical are crucial in determining the final product distribution and can lead to either ring-retaining or ring-opening products.

The presence of nitrogen oxides (NO<sub>x</sub>) significantly influences the reaction pathways. In high-NO<sub>x</sub> environments, the peroxy radicals can react with nitric oxide (NO), leading to the formation of organonitrates and other products.[\[5\]](#)[\[6\]](#)

## Products of Oxidation

The oxidation of **1,2,3-trimethylbenzene** results in a wide array of products, contributing to the formation of SOA.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Key products identified include:

- **Ring-Cleavage Products:** The cleavage of the aromatic ring leads to the formation of smaller, oxygenated compounds. A significant ring-cleavage product from the reaction of **1,2,3-trimethylbenzene** with OH radicals is 2,3-butanedione.[\[11\]](#)
- **Highly Oxygenated Molecules (HOMs):** Recent studies have shown that the oxidation of trimethylbenzenes can lead to the formation of highly oxygenated molecules (HOMs), which are compounds containing a high number of oxygen atoms.[\[3\]](#)[\[5\]](#) These low-volatility compounds are key contributors to the formation and growth of new atmospheric particles.
- **Dimerization Products:** The reaction can also lead to the formation of C<sub>18</sub> products, which are believed to be formed through the dimerization of C<sub>9</sub> peroxy radicals.[\[5\]](#)

- Phenolic Compounds: The reaction of the initial adduct with O<sub>2</sub> can also proceed via H-abstraction to form phenolic compounds.[7]
- Organonitrates: In the presence of NO<sub>x</sub>, the reaction pathways can lead to the formation of organonitrates and dinitrate organic compounds.[5]

In experiments, the gas-phase products with the highest signal intensities from **1,2,3-trimethylbenzene** oxidation were identified as C<sub>9</sub>H<sub>12</sub>O<sub>6</sub> and C<sub>9</sub>H<sub>12</sub>O<sub>7</sub>. [5]

## Quantitative Data

### Reaction Rate Constants

The rate constant for the reaction of **1,2,3-trimethylbenzene** with OH radicals is a critical parameter for atmospheric models.

Rate Constant (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Temperature (K)	Reference
3.25 x 10 <sup>-11</sup> to 5.75 x 10 <sup>-11</sup>	298	[2]
3.61 x 10 <sup>-12</sup> exp(620/T)	Not Specified	[12]

The atmospheric half-life of **1,2,3-trimethylbenzene**, based on its reaction with OH radicals, is estimated to be between 7 and 12 hours.[2]

### Product Yields

The formation yield of a product is the number of molecules of that product formed per molecule of the parent hydrocarbon that has reacted.

Product	Molar Formation Yield	Conditions	Reference
2,3-Butanedione	0.52 (extrapolated to zero NO <sub>2</sub> )	Gas-phase reaction	[11]

## Experimental Protocols

The study of the atmospheric oxidation of **1,2,3-trimethylbenzene** relies on sophisticated experimental setups and analytical techniques.

### Smog Chamber / Oxidation Flow Reactor (OFR) Studies

Many experiments are conducted in environmental chambers, also known as smog chambers, or in oxidation flow reactors (OFRs).[\[3\]](#)[\[5\]](#)[\[10\]](#)

- General Protocol:
  - The reactor, made of inert material (e.g., Teflon), is filled with purified air.
  - A known concentration of **1,2,3-trimethylbenzene** is injected into the reactor.
  - An OH radical precursor, such as hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) or nitrous acid (HONO), is introduced.
  - In experiments studying the influence of NO<sub>x</sub>, a known amount of NO is also added.
  - The mixture is irradiated with UV lamps that simulate sunlight, which photolyzes the precursor to generate OH radicals and initiate the oxidation process.
  - The concentrations of the reactants and products are monitored over time using various analytical instruments.

### Analytical Techniques

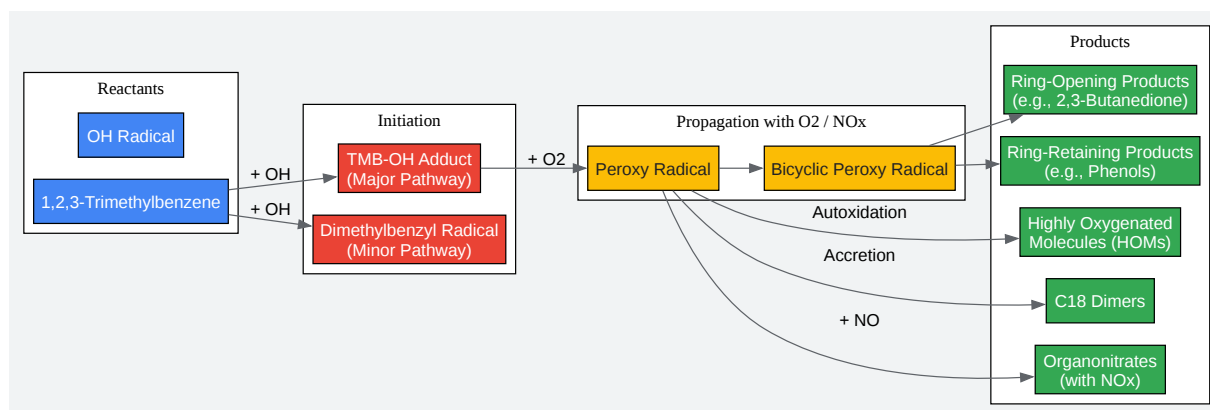
A suite of advanced analytical instruments is required to identify and quantify the diverse range of oxidation products.[\[3\]](#)[\[5\]](#)

- Gas Chromatography (GC): Used for the separation of volatile and semi-volatile organic compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it allows for the quantification and identification of reactants and products.[\[11\]](#)
- Mass Spectrometry (MS):

- Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): A sensitive technique for real-time monitoring of VOCs.
- Chemical Ionization Mass Spectrometry (CIMS): Various CIMS techniques, such as those using nitrate (CI-API-TOF) or iodide (Iodide CI-TOF) as reagent ions, are particularly effective for detecting highly oxygenated and multifunctional compounds.[3][5]
- Relative Rate Method: This method is often used to determine the rate constant of the reaction between an organic compound and an OH radical. It involves reacting a mixture of the target compound and a reference compound (with a well-known OH rate constant) with OH radicals. The relative rates of disappearance of the two compounds are measured, allowing for the calculation of the unknown rate constant.[13]

## Visualizations

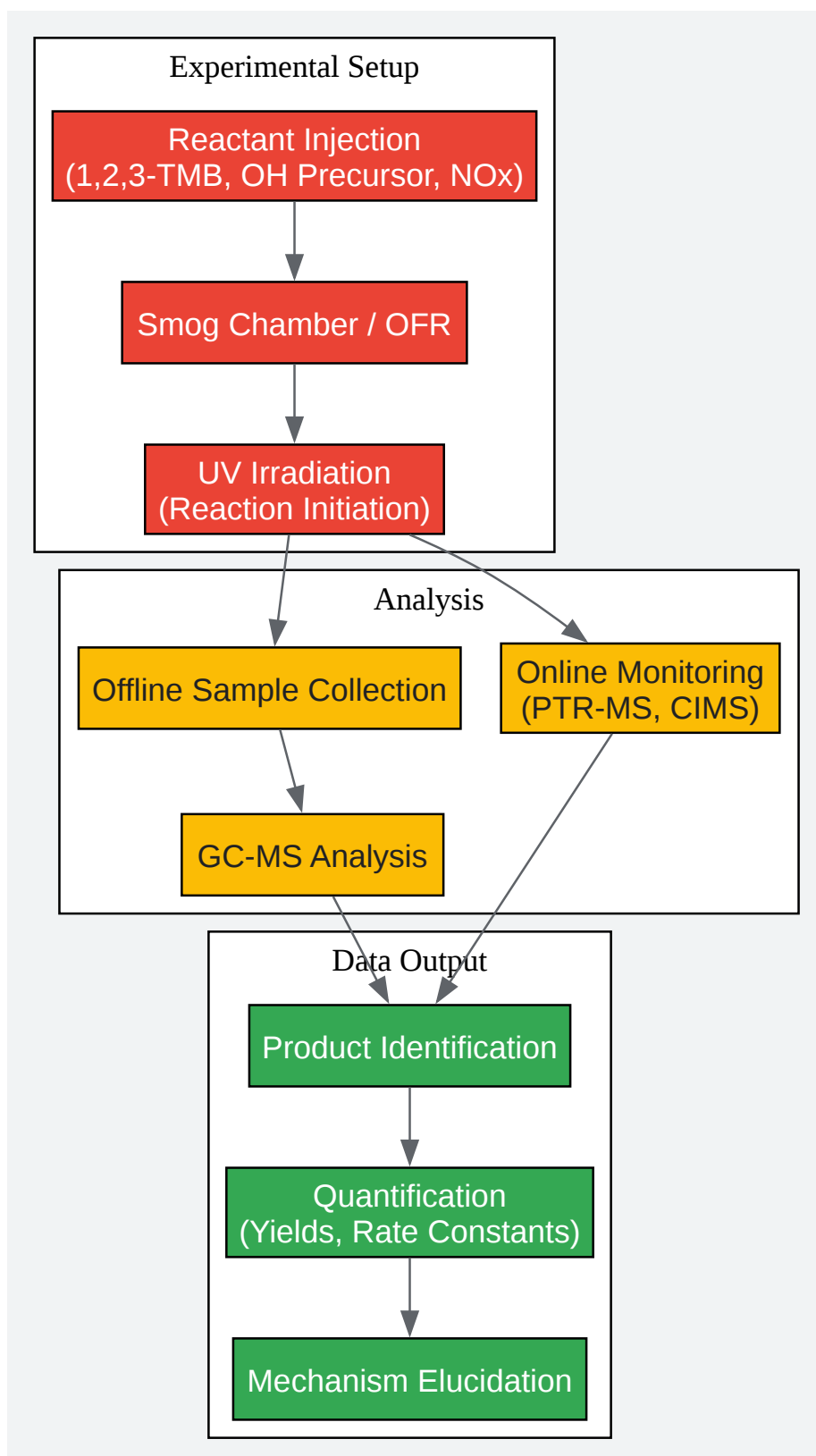
### Reaction Pathway Overview



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Caption: Overview of the atmospheric oxidation pathways of **1,2,3-trimethylbenzene** by OH radicals.

## Experimental Workflow



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Caption: General experimental workflow for studying the atmospheric oxidation of **1,2,3-trimethylbenzene**.

## Conclusion

The atmospheric oxidation of **1,2,3-trimethylbenzene** by OH radicals is a complex process that significantly contributes to the chemical composition of the troposphere. The reaction is dominated by the OH addition pathway, leading to a diverse range of products, including ring-cleavage compounds, highly oxygenated molecules, and, in the presence of NO<sub>x</sub>, organonitrates. These products, particularly the low-volatility HOMs, are instrumental in the formation and growth of secondary organic aerosols, which have profound implications for air quality, climate, and human health. Further research, combining advanced experimental techniques and theoretical calculations, is essential to fully elucidate the intricate details of these reaction mechanisms and to improve the accuracy of atmospheric chemistry models.

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